molecular formula C21H24FN3O5S B2450373 4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1234971-85-7

4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2450373
CAS RN: 1234971-85-7
M. Wt: 449.5
InChI Key: ZRGXAIFJFRXCII-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a sulfonamide group, a piperidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of multiple rings. The 2,3-dihydrobenzo[b][1,4]dioxine ring and the piperidine ring are likely to contribute significantly to the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group might be involved in hydrolysis or condensation reactions, and the sulfonamide group could participate in substitution reactions .

Scientific Research Applications

Synthesis and Material Science Applications

One area of application is in the synthesis and characterization of aromatic polyamides, which have been investigated for their solubility, thermal stability, and potential for forming transparent, flexible films. For instance, the synthesis of aromatic polyamides using ether-sulfone-dicarboxylic acids demonstrates the relevance of similar compounds in producing polymers with distinct thermal properties and solubility in polar solvents, highlighting their potential in material science applications (Hsiao & Huang, 1997).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of sulfonamide and piperidine have been extensively explored for their therapeutic potentials, including antimicrobial activities. For example, research into fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening underscores the utility of such structures in developing potential biodynamic agents (Jagtap et al., 2010). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents, highlighting the versatility of incorporating sulfonamide and carboxamide groups into heterocyclic frameworks for medicinal chemistry applications (Abu‐Hashem et al., 2020).

properties

IUPAC Name

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c22-16-1-3-17(4-2-16)24-21(26)25-9-7-15(8-10-25)14-23-31(27,28)18-5-6-19-20(13-18)30-12-11-29-19/h1-6,13,15,23H,7-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGXAIFJFRXCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

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